N-methyl-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]glycine
Overview
Description
N-methyl-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]glycine is a chemical compound with the molecular formula C11H9F3N2O3S and a molecular weight of 306.26 g/mol. This compound is known for its potent and selective antagonistic properties towards the glycine receptor. It is also referred to as a glycine derivative .
Scientific Research Applications
Glycine Transporter Inhibition
Glycine Transporter 1 Inhibition : A structurally diverse compound, 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide, was identified as a potent Glycine Transporter 1 (GlyT1) inhibitor. It exhibited a favorable pharmacokinetics profile and increased glycine concentration in cerebrospinal fluid in rats (Yamamoto et al., 2016).
Neuronal NMDA Receptor Influence : New derivatives of the drug riluzole, modified with trifluoromethyl-containing heterocycles, including 6-(trifluoromethoxy)benzothiazol-2-ylamine, were synthesized. These compounds affected neuronal NMDA receptors and influenced the release and reuptake of the neurotransmitter glutamate (Sokolov et al., 2017).
Biological Activity
Antimicrobial Screening : Compounds containing 6-methyl-1,3-benzothiazol-2-ylamine, such as 2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl/furan-2-yl)-4-oxo-1,3-thiazolidin-3-yl]nicotinamides, were prepared and subjected to antimicrobial screening against various bacteria and fungi (Patel & Shaikh, 2010).
Anticancer Activity : Several novel 4-thiazolidinones with a benzothiazole moiety were synthesized and screened for antitumor activity. These compounds showed activity against various cancer cell lines, with some exhibiting significant anticancer activity (Havrylyuk et al., 2010).
Corrosion Inhibition : Benzothiazole derivatives were synthesized and studied for their corrosion inhibiting effect against steel in acidic solutions. These inhibitors offered stability and higher inhibition efficiencies, showcasing their potential for protecting materials (Hu et al., 2016).
Agrichemical Activity : Novel N-(benzothiazol-5-yl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-diones and N-(benzothiazol-5-yl)isoindoline-1,3-diones were synthesized as protoporphyrinogen oxidase inhibitors, showing promise as herbicides. Some compounds exhibited higher activity than control substances (Jiang et al., 2011).
Neuropharmacology
- Excitatory Amino Acid Antagonism : The compound 2-amino-6-trifluoromethoxy benzothiazole (PK 26124) showed properties of an excitatory amino acid neurotransmission antagonist, which could explain its anticonvulsant properties. It influenced cyclic guanosine monophosphate levels and acetylcholine release in the brain (Benavides et al., 1985).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-[6-(trif
Properties
IUPAC Name |
2-[methyl-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O3S/c1-16(5-9(17)18)10-15-7-3-2-6(4-8(7)20-10)19-11(12,13)14/h2-4H,5H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOAAZCDVNVZFPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1=NC2=C(S1)C=C(C=C2)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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